N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-17-6-8-18(9-7-17)28-13-21(26)24-16-4-2-3-14(11-16)22-25-19-12-15(23)5-10-20(19)29-22/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBBRPSVWOGFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the benzoxazole ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with phenyl ring: The chlorinated benzoxazole is coupled with a phenyl ring substituted with a methoxy group through a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzoxazole ring, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. Its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide: This derivative has shown enhanced antidiabetic activities and differs in its oxadiazole moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
